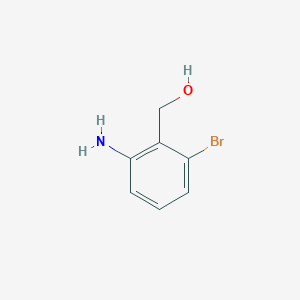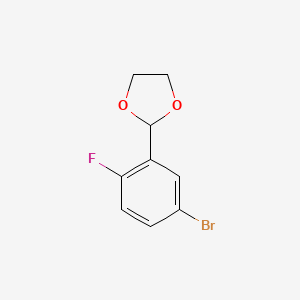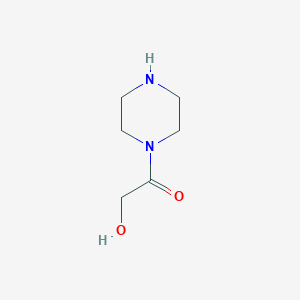
1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound "1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene" is a brominated and trifluoromethylated benzene derivative with a benzyloxy substituent. This type of compound is often used in organic synthesis due to the reactivity of the bromine atom and the electron-withdrawing effects of the trifluoromethyl group, which can influence further chemical transformations.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods, including halogenation reactions. For instance, the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene involves bromination reactions . Although not directly related to the target compound, this demonstrates the feasibility of introducing bromine into a benzene ring. Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is synthesized from 1,3-bis(fluoromethyl)benzene, indicating that bromination in the presence of trifluoromethyl groups is possible .
Molecular Structure Analysis
The molecular structure of benzene derivatives can be significantly influenced by substituents. For example, the structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . This suggests that the trifluoromethyl group in the target compound could similarly affect its molecular geometry.
Chemical Reactions Analysis
Benzene derivatives with bromine and trifluoromethyl substituents can undergo various chemical reactions. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes lithiation followed by electrophilic substitution . This indicates that the target compound might also be amenable to metal-halogen exchange reactions and subsequent functionalization. Additionally, the presence of a benzyloxy group could offer further reactivity through protection/deprotection strategies, as seen in the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups. The presence of a bromine atom would likely increase its molecular weight and density compared to unsubstituted benzene. The trifluoromethyl group would contribute to the compound's lipophilicity and could affect its boiling point and solubility in organic solvents. The benzyloxy group might also influence the compound's solubility and reactivity, particularly in nucleophilic substitution reactions.
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling, 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene likely acts as a boron reagent . The compound may undergo transmetalation, a process where an organic group is transferred from boron to palladium . This reaction forms a new palladium-carbon bond, which is a key step in the formation of the final coupled product .
Result of Action
The primary result of the action of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds.
Propriétés
IUPAC Name |
2-bromo-1-phenylmethoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGCXRMJHAZXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596206 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |
CAS RN |
200956-32-7 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)




![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)


